molecular formula C14H22O B11708249 (2Z)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal

(2Z)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal

Cat. No.: B11708249
M. Wt: 206.32 g/mol
InChI Key: FJCQUJKUMKZEMH-XFFZJAGNSA-N
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Description

(2Z)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal is an organic compound with a complex structure that includes a cyclohexene ring and an enal functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal typically involves the use of specific reagents and catalysts to achieve the desired configuration and functional groups. One common method involves the aldol condensation of 2,6,6-trimethylcyclohex-1-en-1-al with acetone under basic conditions, followed by selective hydrogenation to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the enal group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent profile makes it valuable in the formulation of perfumes and flavoring agents.

Mechanism of Action

The mechanism of action of (2Z)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal involves its interaction with specific molecular targets. The enal group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-yl acetate
  • 2,6,6-trimethylcyclohex-1-en-1-yl derivatives

Uniqueness

Compared to similar compounds, (2Z)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal stands out due to its specific configuration and functional groups. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(Z)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-2-enal

InChI

InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h7,10H,5-6,8-9H2,1-4H3/b11-7-

InChI Key

FJCQUJKUMKZEMH-XFFZJAGNSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)C/C=C(/C)\C=O

Canonical SMILES

CC1=C(C(CCC1)(C)C)CC=C(C)C=O

Origin of Product

United States

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